Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-
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Overview
Description
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is a compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a benzoyl group substituted with two hydroxyl groups at positions 2 and 6, and an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid typically involves the reaction of 2,6-dihydroxybenzoic acid with octanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid involves its interaction with specific molecular targets. The hydroxyl groups on the benzoyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the octanoic acid chain can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
8-[(2-hydroxybenzoyl)amino]octanoic Acid: Similar structure but with only one hydroxyl group on the benzoyl ring.
Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC): A derivative used as an absorption enhancer in pharmaceuticals.
Uniqueness
8-[(2,6-dihydroxybenzoyl)amino]octanoic Acid is unique due to the presence of two hydroxyl groups on the benzoyl ring, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183990-51-4 |
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Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
8-[(2,6-dihydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO5/c17-11-7-6-8-12(18)14(11)15(21)16-10-5-3-1-2-4-9-13(19)20/h6-8,17-18H,1-5,9-10H2,(H,16,21)(H,19,20) |
InChI Key |
CMXWSGRDJPSEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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